molecular formula C22H29FO4 B10814734 Desoximetasone-d3

Desoximetasone-d3

Cat. No.: B10814734
M. Wt: 379.5 g/mol
InChI Key: VWVSBHGCDBMOOT-BAIJJDIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desoximetasone-d3 is a deuterated analog of desoximetasone, a synthetic glucocorticoid used topically for inflammatory skin conditions such as eczema and psoriasis . The deuterium substitution (replacing three hydrogen atoms with deuterium) is typically introduced at specific positions to alter pharmacokinetic properties, such as metabolic stability, without significantly changing its pharmacological activity. This modification makes this compound particularly valuable as an internal standard in mass spectrometry-based analytical methods, ensuring accurate quantification of non-deuterated desoximetasone in biological samples .

Its non-deuterated counterpart, desoximetasone, is commercially available in formulations such as creams, gels, ointments, and sprays, with well-established efficacy in reducing inflammation and immune responses .

Properties

Molecular Formula

C22H29FO4

Molecular Weight

379.5 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17S)-17-deuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22+/m1/s1/i11D2,19D

InChI Key

VWVSBHGCDBMOOT-BAIJJDIOSA-N

Isomeric SMILES

[2H][C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)C([2H])([2H])O

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Desoximetasone-d3, like its non-deuterated counterpart, undergoes various chemical reactions:

    Oxidation: this compound can be oxidized to form different metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of desoximetasone-d3 is similar to that of desoximetasone. These proteins inhibit the release of arachidonic acid, a precursor of inflammatory mediators such as prostaglandins and leukotrienes . This results in reduced inflammation, itching, and redness in corticosteroid-responsive dermatoses.

Comparison with Similar Compounds

Notes and Limitations

Evidence Gaps : Direct comparative studies between this compound and similar deuterated corticosteroids are absent in the provided evidence. Most inferences are based on general deuterium effects and structural analogies.

Analytical Focus : this compound’s primary role in research (e.g., as an internal standard) limits direct therapeutic comparisons .

Regulatory Complexity : Handling this compound requires adherence to biosafety and import/export regulations due to its controlled status .

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